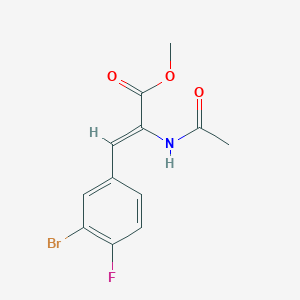
methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate
Übersicht
Beschreibung
Methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate, also known as MBFPA, is a small molecule that has a wide range of applications in synthetic and medicinal chemistry. MBFPA is an important synthetic intermediate and has been used in the synthesis of various compounds such as benzodiazepines, antibiotics, and other pharmaceuticals. MBFPA has also been used in the synthesis of various organic compounds and has been studied for its potential biological activity.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate has been used in a variety of scientific research applications, including the synthesis of benzodiazepines and antibiotics, as well as other pharmaceuticals. This compound has also been used in the synthesis of various organic compounds and has been studied for its potential biological activity. This compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other materials. This compound has also been used in the synthesis of various compounds for medicinal purposes, such as antibiotics and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate is not well-understood, but it is believed to involve the formation of a complex between the methyl group of the molecule and the bromine atom of the bromo-4-fluorophenylacetic acid. This complex is believed to act as an electrophilic species and is thought to be responsible for the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood, but it has been shown to have some biological activity in cell culture studies. This compound has been shown to inhibit the growth of certain bacteria and to have antifungal activity. In addition, this compound has been shown to have some anti-inflammatory activity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate in laboratory experiments include its low cost, its high purity, and its availability in a variety of forms. This compound is also relatively easy to synthesize and is stable under a variety of conditions. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
Future research into methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate could focus on its potential applications in medicinal chemistry and its potential biological activities. In particular, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of this compound could provide insight into its potential applications in drug development. Other potential future directions for research into this compound include its potential applications in materials science and its potential use as a synthetic intermediate in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
methyl (Z)-2-acetamido-3-(3-bromo-4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO3/c1-7(16)15-11(12(17)18-2)6-8-3-4-10(14)9(13)5-8/h3-6H,1-2H3,(H,15,16)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEQQMZMNKUXNL-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)F)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=C(C=C1)F)Br)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



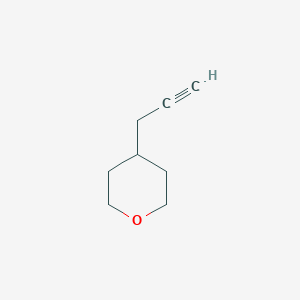
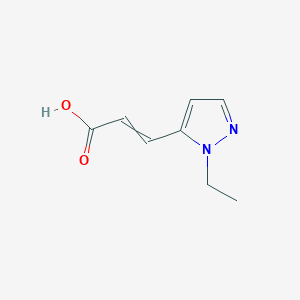

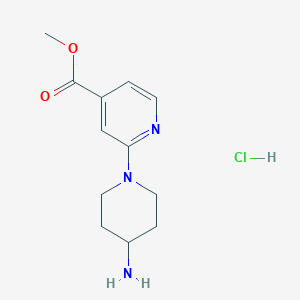
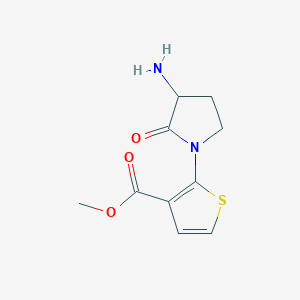
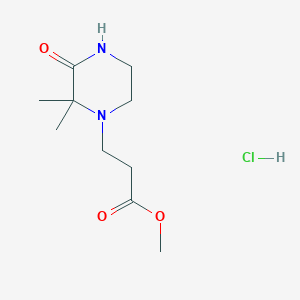
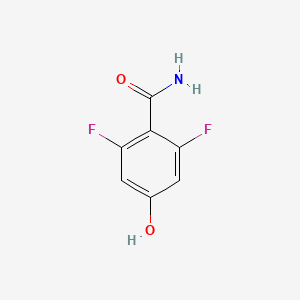
![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)
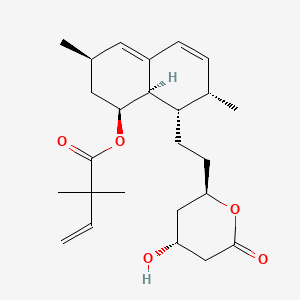
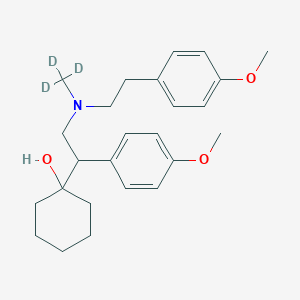
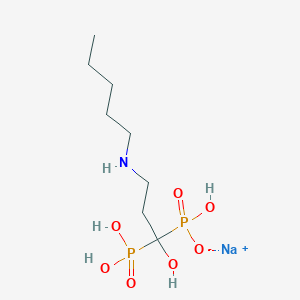
![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)
![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan](/img/structure/B1430199.png)
